2-Chloro-4-ethynyl-benzenesulfonamide
CAS No.:
Cat. No.: VC13737403
Molecular Formula: C8H6ClNO2S
Molecular Weight: 215.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6ClNO2S |
|---|---|
| Molecular Weight | 215.66 g/mol |
| IUPAC Name | 2-chloro-4-ethynylbenzenesulfonamide |
| Standard InChI | InChI=1S/C8H6ClNO2S/c1-2-6-3-4-8(7(9)5-6)13(10,11)12/h1,3-5H,(H2,10,11,12) |
| Standard InChI Key | GLFNEXSYSHJTEF-UHFFFAOYSA-N |
| SMILES | C#CC1=CC(=C(C=C1)S(=O)(=O)N)Cl |
| Canonical SMILES | C#CC1=CC(=C(C=C1)S(=O)(=O)N)Cl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure derives from a benzene ring with three distinct substituents:
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A chlorine atom at the 2-position, imparting electron-withdrawing effects.
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An ethynyl group (-C≡CH) at the 4-position, introducing sp-hybridized carbon atoms capable of π-bond interactions.
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A sulfonamide group (-SO2NH2) at the 1-position, contributing polarity and hydrogen-bonding potential.
The molecular formula is C8H6ClNO2S, with a molecular weight of 215.52 g/mol. The spatial arrangement of these groups influences electronic distribution, solubility, and intermolecular interactions .
Electronic and Steric Effects
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Chlorine: Enhances electrophilic substitution resistance and stabilizes adjacent charges via inductive effects.
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Ethynyl: Introduces linear geometry and π-electron density, facilitating conjugation with the aromatic ring.
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Sulfonamide: Acts as a strong electron-withdrawing group, reducing ring electron density and enhancing acidity of the NH2 protons (pKa ≈ 10–12) .
Synthesis and Manufacturing Processes
Sonogashira Coupling
A plausible route involves Sonogashira cross-coupling between 2-chloro-4-iodo-benzenesulfonamide and terminal alkynes (e.g., trimethylsilylacetylene), followed by desilylation . This method, widely used in aryl halide functionalization, offers regioselectivity and mild reaction conditions.
Example Protocol:
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React 2-chloro-4-iodo-benzenesulfonamide with trimethylsilylacetylene using Pd(PPh3)4/CuI catalysis.
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Deprotect the silyl group via fluoride ions (e.g., TBAF) to yield the terminal alkyne .
Alkylation of Sulfonamide Precursors
Alternative methods adapt strategies from benzenesulfonamide derivatization, such as alkylation with propargyl bromides. For instance, the reaction of 2-chloro-benzenesulfonamide with 4-bromo-1-butyne in the presence of NaH generates the ethynyl derivative .
Reaction Conditions:
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Solvent: 1,2-Dimethoxyethane or THF.
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Base: Sodium hydride (60% dispersion in oil).
Challenges in Synthesis
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Ethynyl Group Stability: Terminal alkynes are prone to oxidation and polymerization, necessitating inert atmospheres (N2/Ar) and low temperatures during synthesis .
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Regioselectivity: Competing substitutions may occur at ortho/para positions, requiring directing groups or protective strategies .
Physicochemical Properties
Thermal and Solubility Profiles
While direct data for 2-chloro-4-ethynyl-benzenesulfonamide are unavailable, analogs suggest:
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Melting Point: Estimated 120–140°C (elevated due to sulfonamide polarity vs. 45–47°C for 4-chlorophenylacetylene) .
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Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) but poor in water (<1 mg/mL) .
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Density: ~1.4–1.6 g/cm³ (similar to sulfonamide derivatives) .
Spectroscopic Characterization
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IR Spectroscopy:
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¹H NMR (CDCl3):
Biological Activity and Applications
Pharmaceutical Relevance
Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase, dihydrofolate reductase). The ethynyl group may enable click chemistry modifications for drug-targeting applications.
Stability and Degradation Pathways
Thermal Decomposition
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Oxidation: Forming carboxylic acids or diketones.
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Polymerization: Under heat or light, yielding insoluble residues .
Hydrolytic Sensitivity
The sulfonamide group is resistant to hydrolysis, but extreme pH conditions (pH <2 or >12) may cleave the S-N bond, releasing sulfonic acids and amines .
Analytical Characterization Techniques
Chromatographic Methods
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HPLC: Reverse-phase C18 column, mobile phase acetonitrile/water (70:30), UV detection at 254 nm.
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GC-MS: Limited utility due to low volatility but applicable for degradation product analysis .
X-ray Crystallography
Single-crystal analysis (if available) resolves bond lengths and angles, confirming the planar sulfonamide group and linear ethynyl geometry .
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